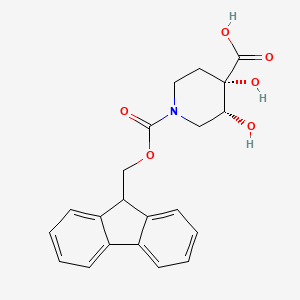

![molecular formula C20H15ClFNO4S B2800845 3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid CAS No. 727704-67-8](/img/structure/B2800845.png)

3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

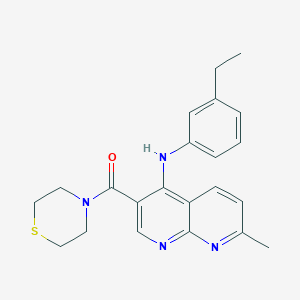

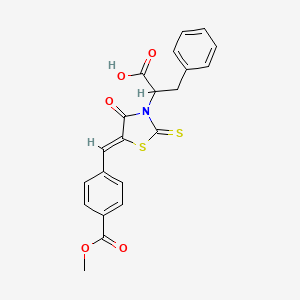

“3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid” is a chemical compound with the molecular formula C20H15ClFNO4S and a molecular weight of 419.85 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a 4-fluorophenyl group through an amino sulfonyl linkage. This is further attached to a 4-chlorobenzoic acid group .Scientific Research Applications

Antileishmanial Activity

The compound 3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid has been investigated for its potential as an antileishmanial agent. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, and finding effective treatments is crucial. Researchers have explored this compound due to its amidoxime moiety, which has shown promise in combating leishmaniasis. Further studies are needed to evaluate its efficacy and safety in treating this disease .

Environmental Applications

Amidoxime derivatives, including 3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid, have been extensively studied for environmental applications. Notably, amidoximes are used in the treatment of seawater or wastewater. Their ability to chelate metal ions makes them valuable for removing heavy metals from contaminated water sources. Researchers continue to explore novel ways to utilize amidoximes in environmental remediation .

Medicinal Chemistry

The compound’s unique structure, featuring a nitro group in the ortho position to the amidoxime, presents an interesting avenue for medicinal chemistry research. Scientists can investigate its interactions with biological targets, assess its pharmacokinetics, and explore potential therapeutic applications. The presence of the nitro group may influence its bioactivity, making it an intriguing candidate for drug development .

Polymer Science

Amidoximes find applications in polymer science. Researchers have studied their use as functional groups in polymer materials. Incorporating 3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid or related compounds into polymers could enhance their properties, such as solubility, reactivity, or mechanical strength. Investigating its compatibility with various polymer matrices is essential for optimizing material performance .

Organic Synthesis

The synthesis of amidoximes from hindered substrates remains an area of interest. The unexpected formation of the amide derivative instead of the desired amidoxime highlights the influence of solvent and electronic effects. Researchers can explore alternative protocols and reaction conditions to selectively obtain the desired product. Organic chemists may find applications for this compound in synthetic routes or as a building block for more complex molecules .

Flame Retardancy and Dielectric Properties

While not directly studied for this compound, related amidoxime derivatives have been used to improve flame retardancy and dielectric properties in materials. Researchers could investigate whether 3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid exhibits similar effects when incorporated into epoxy resins or other materials .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[benzyl-(4-fluorophenyl)sulfamoyl]-4-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFNO4S/c21-18-11-6-15(20(24)25)12-19(18)28(26,27)23(13-14-4-2-1-3-5-14)17-9-7-16(22)8-10-17/h1-12H,13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXNMQSHWHXNNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2800776.png)

![4-Bromothieno[2,3-d]pyrimidine](/img/structure/B2800778.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800781.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2800784.png)

![2-(4-Methoxy-3-methylphenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2800785.png)